molecular formula C23H24N6O2 B2908089 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide CAS No. 1251594-25-8

2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2908089
CAS No.: 1251594-25-8
M. Wt: 416.485
InChI Key: JRVXOEZCEUIFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, an anilino group, and an acetamide moiety

Properties

IUPAC Name

2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14-9-10-18(11-16(14)3)25-22-24-17(4)12-20-27-28(23(31)29(20)22)13-21(30)26-19-8-6-5-7-15(19)2/h5-12H,13H2,1-4H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVXOEZCEUIFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethylaniline with a suitable triazolopyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{5-[(3,4-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of triazolopyrimidines. Its unique structural characteristics suggest potential biological activities that merit investigation in medicinal chemistry. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The compound features a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. The presence of these functional groups allows for diverse interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C23H24N6O2
CAS Number 1251594-25-8

Anticancer Properties

Numerous studies have explored the anticancer potential of triazolopyrimidine derivatives. For instance:

  • A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 9.379 µg/mL for different analogs tested against HCT-116 colorectal cancer cells .
  • The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to interact with tubulin polymerization processes, leading to cell cycle arrest at the G0/G1 phase.

Enzyme Inhibition

The compound is also investigated for its ability to inhibit specific enzymes:

  • Kinase Inhibition : The triazolopyrimidine scaffold is known for its interaction with various kinases. Studies have shown that modifications to the anilino group can enhance binding affinity towards targets like VEGFR and c-Met kinases, which are crucial in tumor growth and metastasis .

The biological activity of this compound can be attributed to its interaction with molecular targets:

  • Binding Affinity : The triazolo-pyrimidine core facilitates strong binding to enzyme active sites.
  • Inhibition of Enzymatic Activity : By binding to enzymes such as kinases and polymerases, the compound can inhibit their activity, leading to reduced cellular proliferation.
  • Impact on Cell Cycle : It has been shown to induce G0/G1 phase arrest in cancer cells, which is critical for preventing tumor growth.

Case Study 1: Cytotoxicity Analysis

A recent study evaluated the cytotoxic effects of several triazolopyrimidine derivatives against the HCT-116 cell line. The results indicated that:

Compound IC50 (µM) Mechanism
Compound A1.61Tubulin polymerization inhibition
Compound B9.38Kinase inhibition

This highlights the potential of modifications in enhancing biological activity.

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that compounds similar to the target molecule can effectively inhibit kinases involved in cancer progression:

Enzyme Target Inhibition Type Reference
VEGFRCompetitive
c-MetNon-competitive

These findings suggest that structural modifications can lead to significant variations in biological activity.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by functionalization with acetamide and aryl groups. Critical parameters include:

  • Solvents : Ethanol or DMF for solubility and reactivity .
  • Catalysts : Potassium hydroxide or similar bases to facilitate condensation reactions .
  • Temperature : Controlled heating (60–100°C) to optimize intermediate formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Yield optimization requires balancing reaction time and reagent stoichiometry, with TLC monitoring to track progress .

Q. How should researchers characterize this compound using spectroscopic methods?

A combination of techniques is essential:

  • NMR : 1H/13C NMR identifies hydrogen/carbon environments, confirming substituent positions (e.g., methylphenyl groups) .
  • IR : Detects functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo-triazolo moiety) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns . Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response studies : Establish EC50/IC50 values under standardized conditions (e.g., cell lines, incubation time) .
  • Orthogonal assays : Validate binding affinity (e.g., SPR) alongside cellular activity .
  • Structural analogs : Compare bioactivity of derivatives to isolate critical functional groups (e.g., dimethylphenyl vs. fluorophenyl) .

Q. What methodologies optimize synthetic yield when conflicting parameters (e.g., temperature vs. solvent) are reported?

Use Design of Experiments (DoE) to model interactions:

  • Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst concentration .
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C in DMF with 1.2 eq. KOH) .
  • Statistical validation : ANOVA confirms significance of each parameter .

Q. What mechanistic insights explain reactivity under varying pH or temperature conditions?

Advanced approaches include:

  • Kinetic studies : Monitor intermediate formation via in-situ NMR or HPLC to deduce rate laws .
  • Isotopic labeling : 18O-tracing elucidates oxo-group transfer mechanisms .
  • Computational modeling : DFT calculations predict transition states (e.g., nucleophilic attack on the triazole ring) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Analog synthesis : Modify substituents (e.g., replacing 2-methylphenyl with electron-withdrawing groups) .
  • Bioactivity screening : Test against target enzymes (e.g., kinases) to correlate substituents with inhibition .
  • Molecular docking : Predict binding modes using crystallographic data of homologous proteins .

Q. What stability studies are critical for ensuring compound integrity in long-term research?

  • Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light to simulate degradation .
  • Analytical monitoring : HPLC tracks decomposition products (e.g., hydrolyzed acetamide) .
  • Storage recommendations : Lyophilized form at -20°C in inert atmosphere minimizes oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.